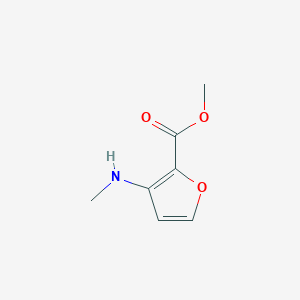![molecular formula C25H29NO B8264991 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL](/img/structure/B8264991.png)
6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL
Übersicht
Beschreibung
6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL is an organic compound characterized by the presence of a trityl group attached to an amino group, which is further connected to a hexanol chain. The trityl group, also known as triphenylmethyl, is a bulky substituent that provides steric hindrance, making this compound useful in various chemical processes. The compound’s structure can be represented as C_19H_23NO, where the trityl group is bonded to the nitrogen atom of the amino group, which is then linked to a six-carbon alcohol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL typically involves the reaction of trityl chloride with 1-aminohexanol in the presence of a base such as pyridine. The reaction proceeds through the nucleophilic substitution mechanism, where the amino group of 1-aminohexanol attacks the trityl chloride, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of catalysts and solvents that facilitate the reaction while being environmentally friendly is also considered in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trityl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 6-(Tritylamino)hexanal or 6-(Tritylamino)hexanoic acid.
Reduction: Formation of 6-amino-1-hexanol.
Substitution: Formation of various substituted tritylaminohexanols depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis due to the stability of the trityl group.
Biology: Employed in the study of enzyme mechanisms where the trityl group acts as a steric hindrance to probe active sites.
Medicine: Investigated for its potential use in drug delivery systems where the trityl group can be used to protect active pharmaceutical ingredients.
Industry: Utilized in the synthesis of polymers and resins where the trityl group provides stability and rigidity to the polymer backbone.
Wirkmechanismus
The mechanism of action of 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL involves its interaction with molecular targets through the trityl group. The bulky trityl group provides steric hindrance, which can influence the binding of the compound to enzymes or receptors. This steric effect can be used to modulate the activity of enzymes or to protect functional groups during chemical synthesis. The hexanol chain provides hydrophobic interactions that can further stabilize the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
6-(Tritylamino)-1-pentanol: Similar structure but with a shorter carbon chain.
6-(Tritylamino)-1-heptanol: Similar structure but with a longer carbon chain.
6-(Tritylamino)-1-octanol: Similar structure but with an even longer carbon chain.
Comparison: 6-[(TRIPHENYLMETHYL)AMINO]HEXAN-1-OL is unique due to its specific chain length, which provides an optimal balance between hydrophobic interactions and steric hindrance. This balance makes it particularly useful in applications where both stability and reactivity are required. The trityl group in this compound provides significant steric hindrance, making it a valuable protecting group in organic synthesis compared to its shorter or longer chain analogs.
Eigenschaften
IUPAC Name |
6-(tritylamino)hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c27-21-13-2-1-12-20-26-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26-27H,1-2,12-13,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTFIOVHFYXRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


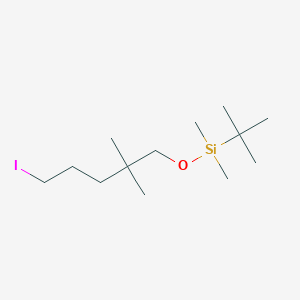
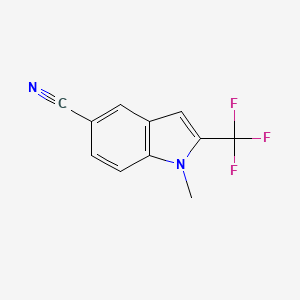
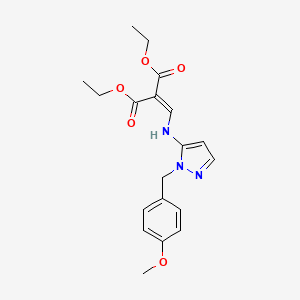

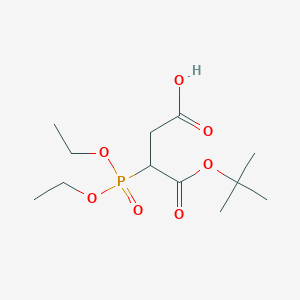
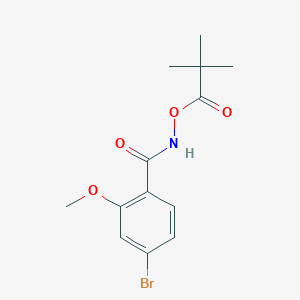
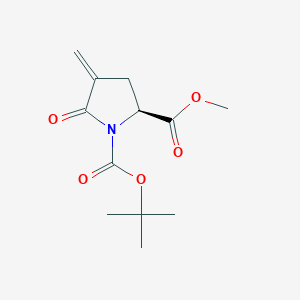

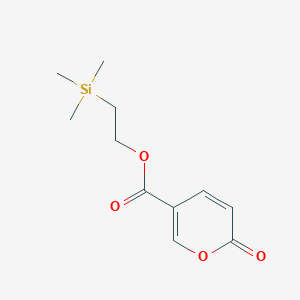
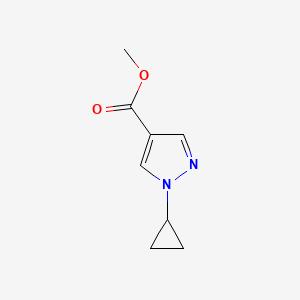
![5-[(Trimethylsilyl)ethynyl]pyrimidin-2-amine](/img/structure/B8264990.png)
